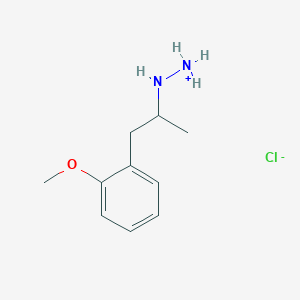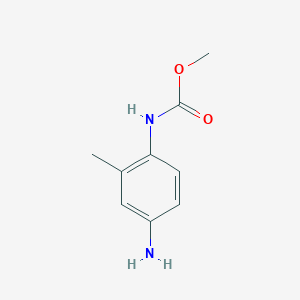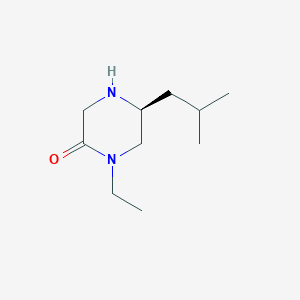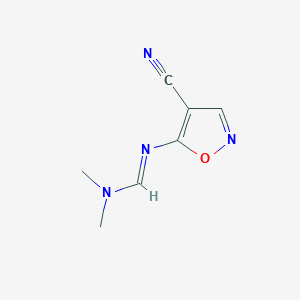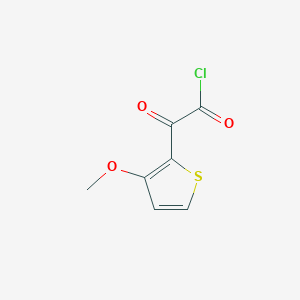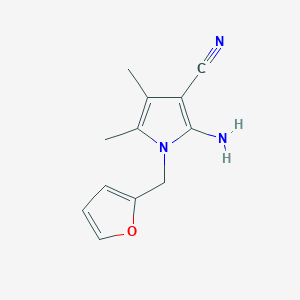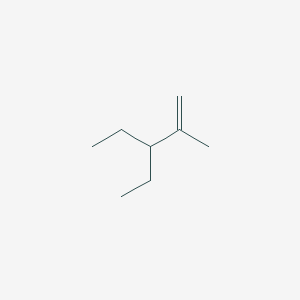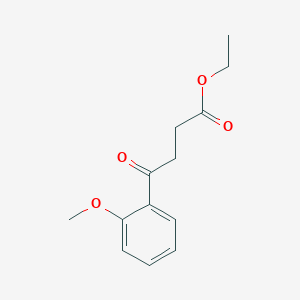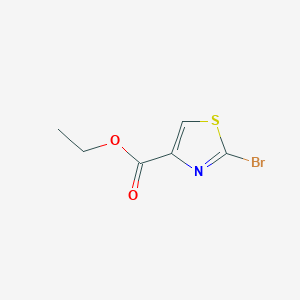
Ethyl 2-bromothiazole-4-carboxylate
概要
説明
Synthesis Analysis
The synthesis of Ethyl 2-bromothiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate in a solvent-free condition. This is followed by a diazotization reaction using DMSO and sodium nitrite at high temperatures, and finally saponification in potash-methanol solvent to yield the desired product. This method showcases the compound's accessibility through relatively straightforward synthetic steps, highlighting its adaptability in organic synthesis (Zhou Zhuo-qiang, 2009).
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromothiazole-4-carboxylate has been characterized extensively through spectroscopic methods including FTIR, NMR, and X-ray diffraction techniques. Density Functional Theory (DFT) calculations, alongside experimental data, provide insights into the molecular geometry, electronic distribution, and hydrogen bonding sites, highlighting the compound's structural characteristics and stability (Muhammad Haroon et al., 2018).
Chemical Reactions and Properties
Ethyl 2-bromothiazole-4-carboxylate participates in a variety of chemical reactions, including nucleophilic substitutions and cyclization processes. Its reactivity with different nucleophiles such as N-, S-, O-, and P-nucleophiles leads to the formation of various substituted products, demonstrating its versatility as a synthetic intermediate. Its chemical properties are pivotal in the synthesis of compounds with potential technological and medicinal applications (Yu. O. Remizov et al., 2015).
科学的研究の応用
Corrosion Inhibition
- Application Summary : Ethyl 2-bromothiazole-4-carboxylate has been studied as a corrosion inhibitor for copper in an acidic environment .
- Methods of Application : The compound was used in varying concentrations (100-400 ppm) in a hydrochloric acid solution. The corrosion rate of copper was then measured using polarization and weight loss methods .
- Results : The study found that Ethyl 2-bromothiazole-4-carboxylate effectively inhibited the corrosion of copper in the acidic environment .
Pharmaceutical Intermediate
- Application Summary : Ethyl 2-bromothiazole-4-carboxylate is used as an intermediate in the synthesis of various pharmaceutical compounds .
- Results : The use of Ethyl 2-bromothiazole-4-carboxylate as an intermediate can lead to the production of various pharmaceutical compounds .
Real-Time PCR
- Application Summary : Ethyl 2-bromothiazole-4-carboxylate is used in the field of molecular biology, specifically in real-time PCR .
- Results : The use of Ethyl 2-bromothiazole-4-carboxylate can lead to the production of accurate and reliable real-time PCR results .
Organic Synthesis
- Application Summary : Ethyl 2-bromothiazole-4-carboxylate is an essential organic reagent that can be used as a building block for the synthesis of many organic compounds .
- Results : The use of Ethyl 2-bromothiazole-4-carboxylate as a building block can lead to the production of various organic compounds .
Inhibitor in Acidic Media
- Application Summary : Ethyl 2-bromothiazole-4-carboxylate is used as an inhibitor to reduce the corrosion of copper in acidic media .
- Results : The use of Ethyl 2-bromothiazole-4-carboxylate can lead to the reduction of corrosion of copper in acidic media .
Intermediate for Pharmaceutical
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective equipment (gloves, goggles, etc.), and work in a well-ventilated area.
- Hazard Information : Avoid inhalation, ingestion, and skin contact. May cause irritation to eyes and skin.
- Storage : Store in a cool, dry place away from direct sunlight.
将来の方向性
- Further research could explore the compound’s applications in drug discovery, materials science, or agrochemicals.
- Investigate its reactivity in various synthetic transformations.
特性
IUPAC Name |
ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHISCQPKKGDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326608 | |
| Record name | Ethyl 2-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromothiazole-4-carboxylate | |
CAS RN |
100367-77-9 | |
| Record name | Ethyl 2-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

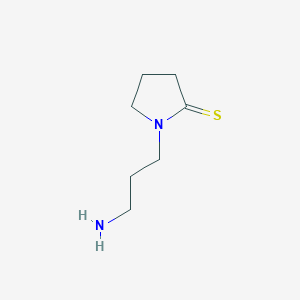
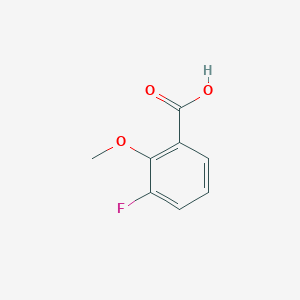
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
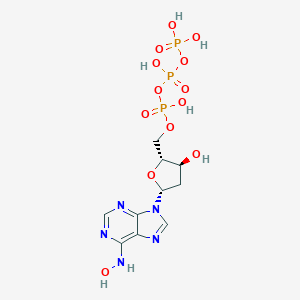
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
